molecular formula C10H19NO2 B13257184 Cyclohexyl 2-aminobutanoate

Cyclohexyl 2-aminobutanoate

Cat. No.: B13257184
M. Wt: 185.26 g/mol
InChI Key: RLCWNMXJPIYPAF-UHFFFAOYSA-N
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Description

Cyclohexyl 2-aminobutanoate is an organic compound with the molecular formula C10H19NO2 It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 2-aminobutanoate can be synthesized through the esterification of 2-aminobutanoic acid with cyclohexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 2-aminobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexyl 2-aminobutanoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming cyclohexyl 2-aminobutanol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Cyclohexyl 2-aminobutanoic acid.

    Reduction: Cyclohexyl 2-aminobutanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclohexyl 2-aminobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl 2-aminobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-aminobutanoic acid, which can then participate in various biochemical pathways. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    Cyclohexyl 2-aminobutanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Cyclohexyl 2-aminobutanol: Similar structure but with an alcohol group instead of an ester.

    Cyclohexyl 2-aminopropanoate: Similar structure but with a shorter carbon chain.

Uniqueness: Cyclohexyl 2-aminobutanoate is unique due to its specific combination of a cyclohexyl group and an esterified 2-aminobutanoic acid. This combination imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Biological Activity

Cyclohexyl 2-aminobutanoate, also known as (S)-Cyclohexyl 2-aminobutanoate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₉NO₂. The compound features a cyclohexyl group attached to a 2-aminobutanoate moiety, which contributes to its unique chemical properties. The cyclohexyl group enhances lipophilicity, allowing the compound to efficiently cross cell membranes and interact with various biological targets.

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors involved in neurotransmission and metabolic pathways. The lipophilic nature of the cyclohexyl group facilitates its ability to modulate the activity of these molecular targets. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological conditions.

Neurotransmitter Modulation

Research indicates that this compound may act as a neuromodulator, influencing neurotransmission processes. Its structural similarity to amino acids allows it to interact with neurotransmitter receptors, potentially affecting synaptic transmission and plasticity.

Cytotoxicity and Safety Profile

In vitro studies have been conducted to evaluate the cytotoxicity of this compound against various mammalian cell lines. These studies are essential for assessing the safety profile of the compound in potential therapeutic applications. Common assays used include:

  • MTT Assay : Measures cell viability based on mitochondrial activity.
  • LDH Release Assay : Assesses plasma membrane integrity by measuring lactate dehydrogenase (LDH) release.
  • Colony Formation Assays : Evaluates the ability of cells to proliferate under treatment conditions.

Table 1 summarizes the advantages and limitations of these assays:

Assay TypeAdvantagesLimitations
MTT AssaySimple and widely usedMay interfere with certain compounds
LDH Release AssayDirect measure of membrane integrityNot specific for apoptosis
Colony Formation AssayEvaluates long-term effectsMay not reflect acute toxicity

Case Studies and Research Findings

Several studies have examined the effects of this compound on cellular processes:

  • Neuroprotective Effects : In rodent models, administration of this compound demonstrated protective effects against excitotoxicity, suggesting potential applications in neurodegenerative diseases .
  • Antidiabetic Properties : Preliminary investigations indicate that this compound may inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, which could position it as a candidate for managing diabetes .
  • Anticancer Activity : Studies have also explored its cytotoxic effects on cancer cell lines, revealing dose-dependent responses that warrant further investigation into its potential as an anticancer agent .

Comparison with Related Compounds

This compound shares structural similarities with several other compounds, which may provide insights into its biological activity:

Compound NameMolecular FormulaUnique Features
(S)-2-Aminobutanoic acidC₄H₉NO₂Simpler structure without cyclohexyl group
CyclohexylamineC₆H₁₃NContains only an amine
Cyclohexyl 2-aminopropanoateC₉H₁₇NO₂Similar structure but differs in side chain

This comparison highlights the unique properties of this compound due to its specific structural features.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

cyclohexyl 2-aminobutanoate

InChI

InChI=1S/C10H19NO2/c1-2-9(11)10(12)13-8-6-4-3-5-7-8/h8-9H,2-7,11H2,1H3

InChI Key

RLCWNMXJPIYPAF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1CCCCC1)N

Origin of Product

United States

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